methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate
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Overview
Description
Methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate, also known as Boc-3-Br-4-Cl-Phe-Gly-OH, is a chemical compound used in scientific research. It is a derivative of glycine and is synthesized using various methods.
Mechanism of Action
Methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate acts as an inhibitor of protein-protein interactions. It binds to the target protein and prevents it from interacting with other proteins. This leads to the inhibition of various cellular processes and pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It inhibits the activity of various enzymes and proteins, leading to the inhibition of various cellular processes. The compound has been shown to have anti-cancer properties and is being studied as a potential drug for cancer treatment.
Advantages and Limitations for Lab Experiments
Methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has a high selectivity towards the target protein. The compound is also stable and easy to handle. However, the compound has limitations as well. It is expensive and requires specialized equipment for its synthesis. The compound is also toxic and requires careful handling.
Future Directions
Methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has several potential future directions. It can be used in the development of new drugs and therapies for various diseases. The compound can also be used to study the mechanism of action of various enzymes and proteins. Future research can focus on the synthesis of new derivatives of this compound with improved selectivity and potency towards the target protein. The compound can also be used in the development of new diagnostic tools for various diseases.
Synthesis Methods
Methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is synthesized using various methods. One of the methods involves the reaction of 5-bromo-2-nitrobenzoic acid with 4-chloroaniline in the presence of triethylamine and N,N-dimethylformamide. The resulting compound is then reacted with Boc-glycine and triethylamine to yield this compound.
Scientific Research Applications
Methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is used in scientific research as a chemical probe to study protein-protein interactions. It is also used to study the mechanism of action of various enzymes and proteins. The compound is used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(4-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)27-23(29)16-7-10-18(25)11-8-16/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACVOZURSZLQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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